2',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone
CAS No.: 898779-77-6
Cat. No.: VC2484618
Molecular Formula: C17H16Cl2O
Molecular Weight: 307.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898779-77-6 |
|---|---|
| Molecular Formula | C17H16Cl2O |
| Molecular Weight | 307.2 g/mol |
| IUPAC Name | 1-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C17H16Cl2O/c1-11-3-4-13(9-12(11)2)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 |
| Standard InChI Key | XCLUZWJSUKOTQK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
| Canonical SMILES | CC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Introduction
Physical and Chemical Properties
Physical Properties
2',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone typically exists as a crystalline solid at room temperature. Based on structural analysis and comparison with similar compounds, it displays the following physical characteristics:
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Color | White to off-white |
| Molecular Weight | Approximately 307 g/mol |
| Melting Point | 95-98°C (estimated) |
| Boiling Point | >300°C (estimated) |
| Solubility | Soluble in organic solvents, insoluble in water |
| Odor | Mild, characteristic |
The compound demonstrates typical solubility patterns for halogenated aromatic ketones, showing good solubility in dichloromethane, chloroform, and other organic solvents while remaining practically insoluble in water. This solubility profile significantly impacts its handling in laboratory settings and its potential applications.
Chemical Properties
The chemical behavior of 2',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone is primarily determined by the carbonyl group and the substitution patterns on both aromatic rings:
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The carbonyl group serves as an electrophilic center, making it susceptible to nucleophilic addition reactions.
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The chlorine substituents at the 2' and 4' positions withdraw electron density, enhancing the electrophilicity of the carbonyl carbon.
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The methyl groups at the 3 and 4 positions on the second phenyl ring are electron-donating, potentially influencing reaction rates and selectivity.
These structural features create a molecule with distinct reactivity patterns that can be exploited in various synthetic applications. The presence of the dichlorophenyl group introduces potential sites for substitution reactions, while the dimethylphenyl moiety provides opportunities for selective functionalization.
Synthesis Methods
Laboratory Scale Synthesis
The primary route for synthesizing 2',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone typically involves a Friedel-Crafts acylation reaction. This synthetic approach follows a general procedure:
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Preparation of the acyl chloride intermediate from the corresponding carboxylic acid
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Activation of the acyl chloride using a Lewis acid catalyst (typically aluminum chloride)
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Reaction with the aromatic substrate (3,4-dimethylbenzene) under controlled conditions
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Purification of the final product through recrystallization or column chromatography
The reaction typically proceeds via the following mechanism:
Careful control of reaction parameters such as temperature, solvent choice, and catalyst loading is essential for optimizing yield and minimizing side reactions.
Industrial Production Methods
For larger-scale production, the synthesis process incorporates additional considerations:
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Continuous flow reactors may be employed to improve mixing efficiency and heat transfer
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Optimized catalyst systems to enhance selectivity and reduce waste
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Automated process controls for maintaining precise reaction conditions
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Enhanced purification methods including fractional crystallization and chromatographic techniques
These industrial adaptations aim to improve yield, purity, and cost-effectiveness while minimizing environmental impact. The scale-up process typically requires significant modification of laboratory procedures to address safety concerns and process efficiency.
Chemical Reactions and Mechanisms
Reactivity Profile
2',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone participates in several reaction types characteristic of ketones and substituted aromatics:
Nucleophilic Addition Reactions
As with other ketones, the carbonyl group readily undergoes nucleophilic addition with reagents such as:
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Hydride donors (NaBH₄, LiAlH₄) yielding secondary alcohols
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Grignard reagents producing tertiary alcohols
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Amines forming imines and enamines
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Cyanide forming cyanohydrins
The rate and selectivity of these reactions are influenced by the electronic effects of the chlorine substituents, which enhance the electrophilicity of the carbonyl carbon.
Reduction Reactions
Reduction of 2',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone can proceed via several pathways:
| Reducing Agent | Product | Reaction Conditions |
|---|---|---|
| NaBH₄ | Secondary alcohol | Methanol/THF, 0-25°C |
| LiAlH₄ | Secondary alcohol | Diethyl ether, 0°C |
| Wolff-Kishner | Alkane derivative | Hydrazine, KOH, high temperature |
| Clemmensen | Alkane derivative | Zn(Hg), HCl, reflux |
The selective reduction of specific functional groups allows for the preparation of various derivatives with potential application in further synthetic transformations.
Halogen Exchange Reactions
Applications and Research Findings
Chemical Research Applications
2',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules. Its applications include:
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Serving as a building block for heterocyclic compound synthesis
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Acting as a precursor for pharmaceutically active compounds
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Functioning as a model compound for studying reaction mechanisms
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Providing a platform for developing new synthetic methodologies
The compound's reactivity profile makes it particularly useful in the exploration of structure-activity relationships in various chemical systems.
| Biological Activity | Structural Features Involved | Research Stage |
|---|---|---|
| Antimicrobial | Halogenated aromatic ketones | Preliminary |
| Anti-inflammatory | Propiophenone derivatives | Investigational |
| Enzyme inhibition | Substituted propiophenones | Early research |
| Receptor modulation | Halogenated aromatics | Theoretical |
Structure-Property Relationships
Electronic Effects
The electronic distribution within 2',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone significantly influences its properties and reactivity:
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The electron-withdrawing chlorine atoms at the 2' and 4' positions create an electron-deficient region around the carbonyl group
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The electron-donating methyl groups at the 3 and 4 positions on the second phenyl ring increase electron density in that portion of the molecule
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This electronic distribution creates a polarized molecule with distinct reactivity patterns
These electronic effects can be visualized through computational methods and correlation with experimental reactivity data.
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